molecular formula C18H18N4S B498816 (1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide

(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide

Cat. No.: B498816
M. Wt: 322.4g/mol
InChI Key: HBEOXHJIXRVGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of two benzimidazole rings connected by a thioether linkage, with additional ethyl and methyl substituents.

Preparation Methods

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium hydroxide (KOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide can be compared with other benzimidazole derivatives such as:

    Albendazole: An anthelmintic drug used to treat parasitic worm infections.

    Bendamustine: An anticancer drug used in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.

    Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).

    Thiabendazole: An antifungal and anthelmintic agent.

The uniqueness of this compound lies in its dual benzimidazole structure connected by a thioether linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4g/mol

IUPAC Name

1-ethyl-2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzimidazole

InChI

InChI=1S/C18H18N4S/c1-3-22-16-11-7-5-9-14(16)19-17(22)12-23-18-20-13-8-4-6-10-15(13)21(18)2/h4-11H,3,12H2,1-2H3

InChI Key

HBEOXHJIXRVGHQ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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